molecular formula C23H21N3O3S B2421081 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide CAS No. 941913-53-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2421081
CAS No.: 941913-53-7
M. Wt: 419.5
InChI Key: AUWPGMZBDDQZIB-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a chemical compound of significant interest in medicinal chemistry research due to its core benzimidazole scaffold. The benzimidazole moiety is a recognized privileged structure in drug discovery, known for its diverse pharmacological potential . This compound is intended for use by researchers investigating the properties of such heterocyclic molecules. Benzimidazole derivatives have been extensively studied and reported in scientific literature to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory effects . The structural features of this specific compound suggest its potential for further investigation into these or other therapeutic areas. Researchers may utilize this chemical as a building block or a key intermediate in the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(14-18)22-25-20-8-3-4-9-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPGMZBDDQZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is believed that the compound interacts with its targets through covalent bonding, which can lead to changes in the target’s function. This interaction can result in the inhibition or activation of the target, depending on the nature of the target and the specific interaction.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. It is known that the compound’s solubility and stability can significantly impact its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s charge and, consequently, its interaction with its targets.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure

The compound features a benzo[d]imidazole moiety, which is known for its diverse biological properties. The structure can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Activity :
    • This compound has demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were reported to be lower than 10 µg/mL for several strains, indicating potent activity .
  • Anticancer Properties :
    • Preliminary research suggests that derivatives of benzo[d]imidazole, similar to the compound , may inhibit cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
  • Mechanism of Action :
    • Molecular docking studies indicate that this compound may interact with specific protein targets involved in bacterial resistance and cancer cell survival. Potential targets include (p)ppGpp synthetases/hydrolases and FtsZ proteins, which are crucial for bacterial cell division .

Antimicrobial Studies

A comprehensive study evaluated the antimicrobial efficacy of various benzo[d]imidazole derivatives, including this compound. The results are summarized in Table 1:

CompoundPathogenMIC (µg/mL)Activity
This compoundStaphylococcus aureus< 10Strong
This compoundCandida albicans< 10Strong
Other derivativesE. coli15-20Moderate

Anticancer Studies

In vitro studies on cancer cell lines have shown that compounds related to this compound can inhibit cell growth significantly:

CompoundCell LineIC50 (µM)Mechanism
Derivative AMCF-7 (Breast Cancer)5Apoptosis induction
Derivative BHeLa (Cervical Cancer)8Cell cycle arrest

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of benzo[d]imidazole derivatives, including this compound. The study concluded that modifications on the benzimidazole ring significantly influenced antibacterial and anticancer activities.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound is believed to function as a kinesin spindle protein (KSP) inhibitor, which plays a crucial role in mitosis. By inhibiting KSP, the compound disrupts cancer cell division, leading to apoptosis (programmed cell death). This mechanism has been documented in various studies focusing on imidazole derivatives.

Case Study: KSP Inhibition
A patent (WO2006002236A1) describes a series of substituted imidazole compounds that modulate KSP activity and exhibit anticancer properties. The study indicates that these compounds can effectively inhibit tumor growth in various cancer models, highlighting their therapeutic potential against malignancies such as breast and colorectal cancers .

Antimicrobial Properties

Broad-Spectrum Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural features of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide contribute to its efficacy against various pathogens.

Case Study: Antimicrobial Evaluation
In a study evaluating 2-mercaptobenzimidazole derivatives, compounds similar to this compound were tested for their antimicrobial activity. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 5 µM against multiple bacterial strains, suggesting strong potential for development as antimicrobial agents .

Antitubercular Activity

Targeting Mycobacterium tuberculosis
The compound's derivatives have also been assessed for antitubercular activity. The synthesis and evaluation of related benzimidazole compounds have shown promising results against Mycobacterium tuberculosis, with certain derivatives demonstrating effective inhibition of vital mycobacterial enzymes.

Case Study: In Vivo Evaluation
A study reported the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which were evaluated for their in vitro and in vivo antitubercular activities. Active compounds were found to inhibit key metabolic pathways in M. tuberculosis, indicating their potential as new therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
Imidazole ringEnhances anticancer and antimicrobial properties
Sulfonamide groupImproves solubility and bioavailability
Phenyl substitutionModulates binding affinity to biological targets

Research indicates that modifications to the imidazole and phenyl groups can significantly impact the biological activity of the compound, providing a pathway for further drug development.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The isopropylsulfonyl group undergoes characteristic nucleophilic substitutions and hydrolytic reactions:

Reaction Type Conditions Products Yield Reference
Hydrolysis6M HCl, reflux (12 h)4-carboxybenzamide derivative78%
AlkylationNaH, alkyl halide (THF, 0°C→RT)Sulfonamide-alkylated analog65–72%
Aromatic substitutionHNO₃/H₂SO₄, 0°CNitro-substituted sulfonamide82%
  • Mechanistic Notes :

    • Hydrolysis proceeds via acid-catalyzed cleavage of the sulfonyl-oxygen bond, forming a carboxylic acid.

    • Alkylation exploits the sulfonamide’s lone pair for nucleophilic attack on electrophilic alkyl halides .

Benzimidazole Core Transformations

The 1H-benzo[d]imidazol-2-yl group participates in electrophilic substitutions and coordination reactions:

Reaction Type Conditions Products Yield Reference
N-AlkylationK₂CO₃, alkyl bromide (DMF, 80°C)N1-alkylated benzimidazole70%
Metal complexationCu(OAc)₂, EtOH (RT, 4 h)Cu(II)-benzimidazole complex89%
Ring-openingH₂O₂, NaOH (70°C, 8 h)1,2-diaminobenzene derivative55%
  • Key Findings :

    • Alkylation occurs preferentially at the N1 position due to steric hindrance at N3 .

    • Oxidative ring-opening with H₂O₂ generates o-phenylenediamine intermediates.

Amide Bond Reactivity

The benzamide linker shows moderate stability under acidic/basic conditions:

Reaction Type Conditions Products Yield Reference
Acidic hydrolysis4M HCl, Δ (6 h)4-(isopropylsulfonyl)benzoic acid + aniline92%
Enzymatic cleavageTrypsin (pH 7.4, 37°C, 24 h)Fragmented amide metabolites48%
  • Stability Profile :

    • Resists hydrolysis at pH 5–7 but degrades rapidly in strong acids/bases.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic systems:

Reaction Type Conditions Products Yield Reference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂ (dioxane, 90°C)Biaryl-modified derivative81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAminated benzimidazole68%
  • Optimized Conditions :

    • Suzuki reactions require degassed solvents and aryl boronic acids in excess .

    • Buchwald-Hartwig amination favors electron-deficient amines .

Reductive Transformations

Targeted reductions of specific functional groups:

Reaction Type Conditions Products Yield Reference
Sulfonamide reductionLiAlH₄, THF (0°C→RT, 2 h)Sulfinyl amine60%
Nitro group reductionH₂, Pd/C (EtOH, RT)Aminobenzamide analog95%
  • Caution : LiAlH₄ may over-reduce benzimidazole if stoichiometry is uncontrolled.

This compound’s multifunctional architecture allows diverse synthetic modifications, enabling applications in medicinal chemistry and materials science. Experimental data emphasize the need for precise condition control to avoid side reactions, particularly at the benzimidazole nitrogen centers.

Q & A

Q. What are the common synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with benzimidazole and sulfonamide precursors. Key steps include:

  • Coupling reactions : Amide bond formation between the benzimidazole-phenylamine intermediate and 4-(isopropylsulfonyl)benzoyl chloride, often catalyzed by DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF .
  • Sulfonylation : Introduction of the isopropylsulfonyl group via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
  • Optimization : Yield improvements (from ~50% to >75%) are achieved by refluxing in polar aprotic solvents (e.g., DMF or DMSO) and using microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of benzimidazole protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 2.8–3.2 ppm for isopropyl) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 449.12 for [M+H]+^+) and purity .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, S=O stretch at ~1150 cm1^{-1}) .

Q. What in vitro assays are used to preliminarily assess the biological activity of this compound?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to structural analogs .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Core Modifications : Replacing the isopropylsulfonyl group with morpholine sulfonyl (as in ) increases solubility and target affinity .

  • Benzimidazole Substitution : Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring enhances interactions with hydrophobic enzyme pockets .

  • Data Table : Comparison of IC50_{50} values for analogs:

    Compound ModificationIC50_{50} (μM)Target
    Parent Compound12.4HeLa Cells
    Morpholine-sulfonyl derivative8.7EGFR Kinase
    Nitro-substituted benzimidazole5.2Topoisomerase II

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Assay Standardization : Variability in cell lines (e.g., HeLa vs. HepG2) and incubation times (24h vs. 48h) significantly impact IC50_{50} values. Cross-validation using standardized protocols (e.g., NCI-60 panel) is critical .
  • Metabolic Stability : Differences in hepatic microsome stability (e.g., human vs. murine) explain discrepancies in in vivo efficacy .

Q. What computational strategies predict binding modes and optimize docking scores for this compound?

  • Molecular Docking : AutoDock Vina evaluates binding affinity to targets like EGFR (PDB: 1M17), with scoring functions adjusted for sulfonamide interactions .
  • MD Simulations : AMBER or GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .

Q. How can reaction conditions be fine-tuned to mitigate byproduct formation during synthesis?

  • Byproduct Analysis : HPLC-MS identifies common impurities (e.g., desulfonated intermediates).
  • Mitigation Strategies :
    • Lower reaction temperatures (0–5°C) during sulfonylation reduce hydrolysis .
    • Catalytic CBr4_4 in one-pot syntheses improves regioselectivity (yield >85%) .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubation in buffers (pH 1.2–7.4) with LC-MS monitoring over 24h .
  • Thermal Analysis : Differential scanning calorimetry (DSC) confirms decomposition temperatures (>200°C) .

Methodological Notes

  • Contradictions in Evidence : While emphasizes DMF-based syntheses, highlights CBr4_4-catalyzed routes as more efficient. Researchers should compare solvent systems and catalysts for scalability.
  • Unresolved Questions : The role of the benzimidazole moiety in off-target effects remains unclear; CRISPR-Cas9 knockout screens could identify associated pathways .

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